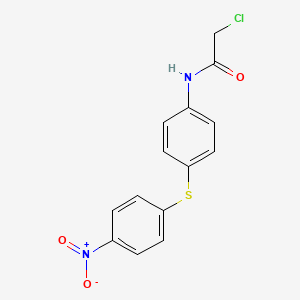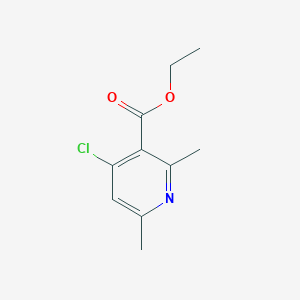
4-Fluoro-3-(trifluoromethyl)benzamide
Vue d'ensemble
Description
The compound 4-Fluoro-3-(trifluoromethyl)benzamide is a fluorinated benzamide with potential applications in various fields, including materials science and pharmaceuticals. The presence of fluorine atoms in the benzamide structure can significantly alter the compound's physical, chemical, and biological properties, making it a subject of interest in research.
Synthesis Analysis
The synthesis of fluorinated benzamides can be complex, involving multiple steps and various reagents. For instance, the synthesis of soluble fluoro-polyimides, which are related to benzamides, involves reacting a fluorine-containing aromatic diamine with aromatic dianhydrides to yield poly(amic acid)s, which are then cyclized to form polyimide films with excellent thermal stability and low moisture absorption . Similarly, the synthesis of fluorobenzyl analogues of DASB, a compound structurally related to benzamides, requires a different synthesis strategy to obtain high chemical yields and assess biological properties .
Molecular Structure Analysis
The molecular structure of fluorinated benzamides is characterized by the presence of fluorine atoms, which can influence the compound's reactivity and interaction with other molecules. For example, the crystal structures of various N-[2-(trifluoromethyl)phenyl]benzamides have been reported, showing different dihedral angles between the benzene rings depending on the halogen substituent, which can affect the compound's overall properties .
Chemical Reactions Analysis
Fluorinated benzamides can undergo various chemical reactions, such as the nucleophilic vinylic substitution (S(N)V) reaction, which is used to synthesize heterocyclic compounds like 2-fluoro-1,4-benzoxazines and 2-fluoro-1,4-benzoxazepin-5-ones . Additionally, the C-H activation/annulation reaction with fluoroalkylated alkynes catalyzed by cobalt can yield 3- and 4-fluoroalkylated isoquinolinones, demonstrating the reactivity of benzamides with fluorine-containing groups .
Physical and Chemical Properties Analysis
The introduction of fluorine atoms into the benzamide structure can significantly alter the physical and chemical properties of the compound. For example, fluorinated polyimides derived from benzamides exhibit excellent thermal stability, low moisture absorption, and high hygrothermal stability . The radiosynthesis of fluorinated benzamide neuroleptics has also been reported, with specific activities indicating high purity and potential for use in neuroimaging . Furthermore, the crystallographic analysis of fluorinated benzamides provides insights into the intermolecular interactions and energy frameworks that contribute to the stability and reactivity of these compounds .
Applications De Recherche Scientifique
Antimicrobial Activity
4-Fluoro-3-(trifluoromethyl)benzamide derivatives have been studied for their antimicrobial properties. Research has shown that fluoro and trifluoromethyl derivatives of certain compounds display significant activity against fungi and Gram-positive microorganisms, with some activity against Gram-negative strains. This suggests potential applications in developing new antimicrobial agents (Carmellino et al., 1994).
Chemical Structure and Bonding
Studies have explored the chemical structure and bonding of compounds related to 4-Fluoro-3-(trifluoromethyl)benzamide. For example, the nature of short hydrogen bonds with organic fluorine in molecular crystals has been characterized, providing insights into the stabilizing interactions and bond strengths (Panini & Chopra, 2014).
Synthesis Applications
Research has also focused on the synthesis applications of this compound. For instance, Pd(OTf)2 x 2 H2O-catalyzed ortho-fluorination of certain benzamides has been reported, showcasing the utility of 4-Fluoro-3-(trifluoromethyl)benzamide in medicinal chemistry and synthesis (Wang, Mei, & Yu, 2009).
Material Science
In the field of material science, soluble fluoro-polyimides derived from 1,3-bis(4-amino-2-trifluoromethyl-phenoxy) benzene and dianhydrides have been synthesized, suggesting potential applications in creating materials with excellent thermal stability and low moisture absorption (Xie et al., 2001).
Reactivity and Catalysis
Studies have been conducted on the reactivity of (poly)fluorobenzamides in palladium-catalyzed direct arylations, indicating the influence of fluoro-substituents on regioselectivity. This research contributes to the understanding of how such compounds can be used in catalytic processes (Laidaoui et al., 2016).
Chemoselectivity in Reactions
The chemoselectivity in reactions involving fluorocyclization of certain benzamides has been analyzed, revealing insights into the mechanisms of bond formation and the role of the amide group. This research aids in the development of new reactions based on fluoro compounds (Yan et al., 2016).
Safety And Hazards
Propriétés
IUPAC Name |
4-fluoro-3-(trifluoromethyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F4NO/c9-6-2-1-4(7(13)14)3-5(6)8(10,11)12/h1-3H,(H2,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUOVPAFAXSKGMP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)N)C(F)(F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F4NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00217858 | |
| Record name | 4-Fluoro-3-(trifluoromethyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00217858 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Fluoro-3-(trifluoromethyl)benzamide | |
CAS RN |
67515-57-5 | |
| Record name | 4-Fluoro-3-(trifluoromethyl)benzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=67515-57-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Fluoro-3-(trifluoromethyl)benzamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067515575 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Fluoro-3-(trifluoromethyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00217858 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 67515-57-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















